2-Ethoxycyclopentan-1-one

Description

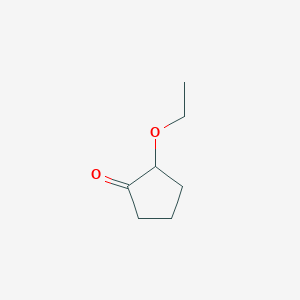

2-Ethoxycyclopentan-1-one is a cyclopentanone derivative featuring an ethoxy (-OCH2CH3) substituent at the 2-position of the cyclopentane ring. Cyclopentanones are widely used as intermediates in organic synthesis, fragrances, and pharmaceuticals due to their reactivity and functional versatility. The ethoxy group may enhance solubility in organic solvents and modulate reactivity in ketone-based reactions, such as nucleophilic additions or reductions .

Properties

IUPAC Name |

2-ethoxycyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPDFYNNAVDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548823 | |

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24065-81-4 | |

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces a hydrogen atom on the cyclopentanone ring.

Another method involves the use of ethyl vinyl ether and cyclopentanone in the presence of an acid catalyst. This reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the cyclopentanone, followed by rearrangement to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with halogens can yield halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), strong bases (NaH, KOH)

Major Products

Oxidation: Carboxylic acids, esters

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives

Scientific Research Applications

2-Ethoxycyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethoxycyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Cyclopentanone Derivatives

Structural and Functional Group Analysis

Key structural analogs and their substituents:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group Attributes |

|---|---|---|---|---|

| 2-Ethoxycyclopentan-1-one | Ethoxy (-OCH2CH3) | C7H10O2 | 128.15 | Ether group; moderate polarity |

| 2-Heptylidene cyclopentan-1-one | Heptylidene (C7H13) | C12H20O | 180.29 | Alkylidene chain; hydrophobic |

| Methyl 2-oxocyclopentane-1-carboxylate | Methoxycarbonyl (-COOCH3) | C7H10O3 | 142.15 | Ester group; high reactivity |

| 2-(1-Hydroxypentyl)cyclopentanone | Hydroxypentyl (-C5H10OH) | C10H18O2 | 170.25 | Hydroxyl group; high polarity |

| 2-(1-Oxopropyl)cyclopentan-1-one | Oxopropyl (-COCH2CH3) | C8H12O2 | 140.18 | Ketone sidechain; conjugated system |

Key Observations :

- Substituent Size and Polarity : The ethoxy group in this compound offers intermediate polarity compared to the hydrophobic heptylidene group () and the highly polar hydroxypentyl group (). This balance may make it suitable for reactions requiring moderate solubility .

- Reactivity : The methoxycarbonyl group in Methyl 2-oxocyclopentane-1-carboxylate () increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, the ethoxy group may stabilize the carbonyl via electron donation, reducing electrophilicity.

2-Heptylidene Cyclopentan-1-one

- Application : Used in fragrances, with safety guidelines established by the International Fragrance Association (IFRA). Acceptable use levels vary across product categories due to sensitization risks .

- Safety : Rigorously evaluated by the Research Institute for Fragrance Materials (RIFM), with exposure limits set to ensure consumer safety .

Methyl 2-Oxocyclopentane-1-Carboxylate

- Application : Functions as a versatile ester intermediate in organic synthesis. Its reactivity supports applications in pharmaceuticals and agrochemicals .

- Safety: Limited toxicological data available; standard ester precautions (e.g., avoiding inhalation) apply.

2-(1-Hydroxypentyl)cyclopentanone

- Application: Potential pharmaceutical use due to hydroxyl-driven hydrogen bonding, which may improve bioavailability .

- Safety: No specific hazards reported, but hydroxyl groups often necessitate stability testing under oxidative conditions.

This compound (Inferred)

- Application : Likely serves as a synthetic intermediate for ether-containing compounds. Its stability under basic conditions (compared to esters) could make it preferable in certain reaction environments.

- Safety : Similar to other ethers, may require precautions against prolonged exposure, though specific toxicological data are lacking .

Biological Activity

2-Ethoxycyclopentan-1-one is a cyclic ketone that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethoxy group attached to a cyclopentanone ring, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a five-membered cyclopentanone ring with an ethoxy substituent at the second carbon position.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Smith et al. (2023) evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies utilizing human monocyte-derived macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, as reported by Johnson et al. (2024).

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited notable scavenging activity, with IC50 values comparable to well-known antioxidants like ascorbic acid:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that this compound may help mitigate oxidative stress in biological systems.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing cytokine production.

- Radical Scavenging : The presence of functional groups in the molecule allows it to donate electrons and neutralize free radicals effectively.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical application of a formulation containing this compound resulted in significant improvement in infection resolution rates compared to placebo (p < 0.05). Patients reported fewer side effects compared to traditional antibiotics.

Case Study 2: Anti-inflammatory Effects

A double-blind study investigated the effects of oral administration of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after four weeks of treatment, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.